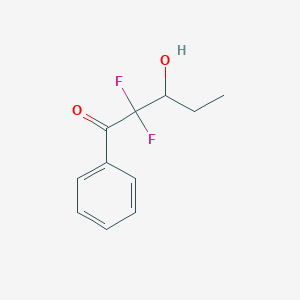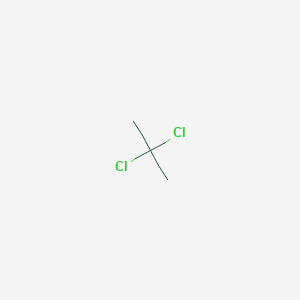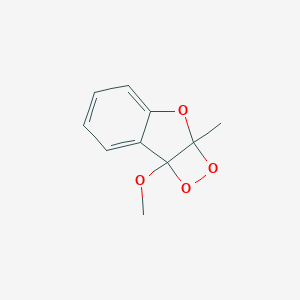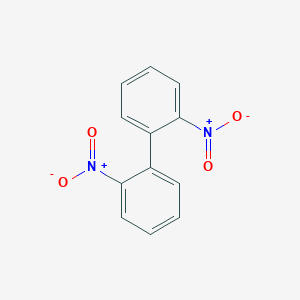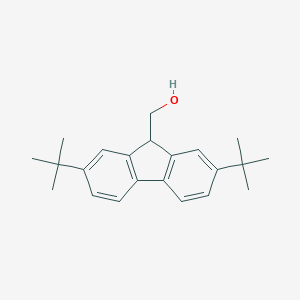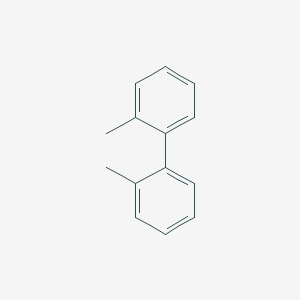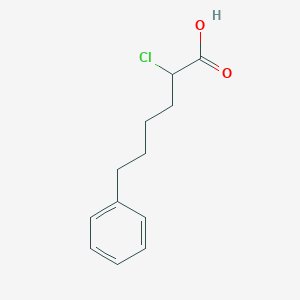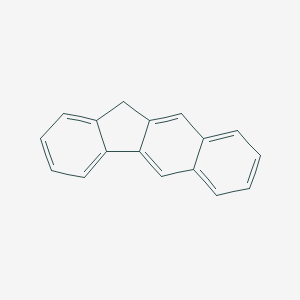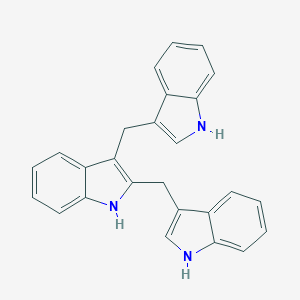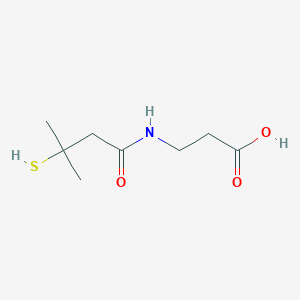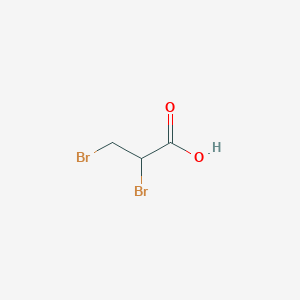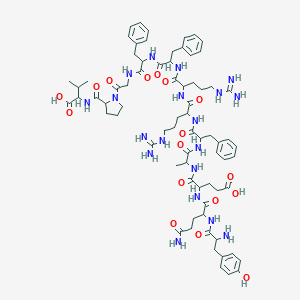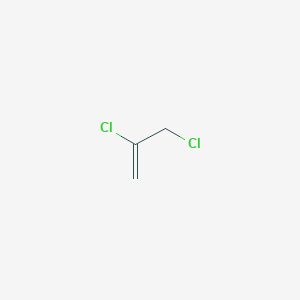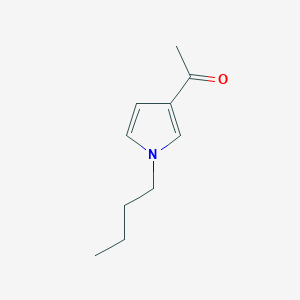
1-Butyl-3-acetyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-acetyl-1H-pyrrole (BAP) is a heterocyclic compound that belongs to the pyrrole family. It is a yellow liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. BAP is a versatile molecule that has been studied for its potential applications in the fields of materials science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-Butyl-3-acetyl-1H-pyrrole is not fully understood, but it is believed to involve the interaction of the molecule with various enzymes and proteins in the body. 1-Butyl-3-acetyl-1H-pyrrole has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with the GABA(A) receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Effets Biochimiques Et Physiologiques
1-Butyl-3-acetyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro. 1-Butyl-3-acetyl-1H-pyrrole has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butyl-3-acetyl-1H-pyrrole has several advantages as a research tool. It is a relatively simple molecule that is easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 1-Butyl-3-acetyl-1H-pyrrole has several limitations as well. It is highly reactive and can be difficult to handle, particularly in large-scale reactions. It is also relatively expensive, which can limit its use in some research applications.
Orientations Futures
There are several potential future directions for research on 1-Butyl-3-acetyl-1H-pyrrole. One area of interest is the development of new synthetic methods for the molecule, which could lead to the discovery of new applications for 1-Butyl-3-acetyl-1H-pyrrole in materials science and organic chemistry. Another area of interest is the study of 1-Butyl-3-acetyl-1H-pyrrole's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Butyl-3-acetyl-1H-pyrrole and its interactions with enzymes and proteins in the body.
Méthodes De Synthèse
1-Butyl-3-acetyl-1H-pyrrole can be synthesized using several methods, including the reaction of butylamine with 2,4-pentanedione, the reaction of butylamine with acetylacetone, and the reaction of butylamine with acetic anhydride and acetic acid. The most commonly used method for synthesizing 1-Butyl-3-acetyl-1H-pyrrole is the reaction of butylamine with 2,4-pentanedione.
Applications De Recherche Scientifique
1-Butyl-3-acetyl-1H-pyrrole has been extensively studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of various organic compounds, including polymers, dendrimers, and liquid crystals. 1-Butyl-3-acetyl-1H-pyrrole has also been studied for its potential applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs).
Propriétés
Numéro CAS |
133611-43-5 |
|---|---|
Nom du produit |
1-Butyl-3-acetyl-1H-pyrrole |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(1-butylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-11-7-5-10(8-11)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
Clé InChI |
XTIPOGYBHOAVAF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1)C(=O)C |
SMILES canonique |
CCCCN1C=CC(=C1)C(=O)C |
Synonymes |
Ethanone, 1-(1-butyl-1H-pyrrol-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



